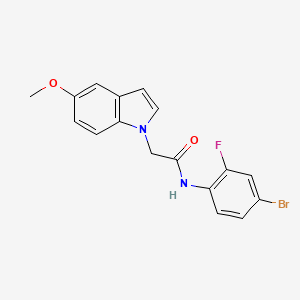![molecular formula C18H14N4O2S4 B11146075 N,N'-[4,4'-di(thiophen-2-yl)-2,2'-bi-1,3-thiazole-5,5'-diyl]diacetamide](/img/structure/B11146075.png)
N,N'-[4,4'-di(thiophen-2-yl)-2,2'-bi-1,3-thiazole-5,5'-diyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is a complex organic compound featuring thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bi-thiazole Core: This step involves the cyclization of appropriate thiophene derivatives with thioamide precursors under acidic conditions.
Acetylation: The bi-thiazole core is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the acetamide groups.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for studying charge transfer processes.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as an antimicrobial agent due to the presence of thiazole rings, which are known to exhibit biological activity. It is also investigated for its potential use in drug delivery systems.
Industry
In industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system that facilitates electron transport.
Mechanism of Action
The mechanism of action of N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide involves its interaction with biological targets through its thiazole and thiophene rings. These interactions can disrupt microbial cell walls or interfere with enzymatic processes, leading to antimicrobial effects. In electronic applications, the compound’s conjugated system allows for efficient electron transport, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide: .
4,4’-(2,2-di(thiophen-2-yl)ethene-1,1-diyl)bis(N,N-diphenylaniline): .
Diethyl 2,5-di(thiophen-2-yl)terephthalate: .
Uniqueness
N,N’-[4,4’-di(thiophen-2-yl)-2,2’-bi-1,3-thiazole-5,5’-diyl]diacetamide is unique due to its specific combination of thiophene and thiazole rings, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring both electronic conductivity and biological activity, such as in bioelectronics.
Properties
Molecular Formula |
C18H14N4O2S4 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H14N4O2S4/c1-9(23)19-15-13(11-5-3-7-25-11)21-17(27-15)18-22-14(12-6-4-8-26-12)16(28-18)20-10(2)24/h3-8H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
QFIMVMFZTGSMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11145997.png)
![7-Chloro-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146002.png)
![4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11146014.png)
![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine](/img/structure/B11146017.png)
![Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11146024.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B11146030.png)
![(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide](/img/structure/B11146031.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146042.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine](/img/structure/B11146053.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11146056.png)
![ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11146065.png)

![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146071.png)
![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11146074.png)
